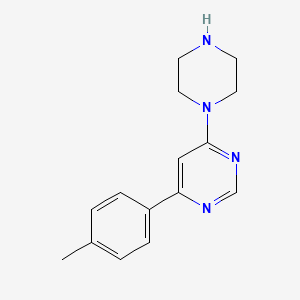

4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine

Description

Properties

IUPAC Name |

4-(4-methylphenyl)-6-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4/c1-12-2-4-13(5-3-12)14-10-15(18-11-17-14)19-8-6-16-7-9-19/h2-5,10-11,16H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMUVUCRJZWSTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine mechanism of action

**An In-depth Technical Guide to the

Mechanism of Action of 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine**

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse pharmacological activities.[1] When coupled with a piperazine moiety, the resulting derivatives exhibit a broad spectrum of biological effects, targeting various enzymes and receptors.[2][3] This technical guide provides an in-depth exploration of the potential mechanisms of action for the specific compound, 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine. Drawing upon the established activities of structurally related molecules, we will delve into hypothesized cellular targets, the modulation of key signaling pathways, and the experimental methodologies required to elucidate its precise pharmacological profile. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this chemical entity.

Introduction: The Therapeutic Potential of Pyrimidine-Piperazine Conjugates

The convergence of pyrimidine and piperazine rings in a single molecular entity creates a privileged scaffold with significant therapeutic potential.[2][3] The pyrimidine ring, a fundamental component of nucleic acids, offers a versatile template for designing molecules that can interact with a wide array of biological targets.[1][4] The piperazine ring, with its two opposing nitrogen atoms, imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, while also providing a key interaction point for target binding.[2][3]

Derivatives of this scaffold have demonstrated a remarkable range of activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and neurological effects.[1][5][6][7] This guide will focus on elucidating the likely mechanism of action of 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine by examining the established pharmacology of its close analogs.

Hypothesized Cellular Targets and Mechanisms of Action

Based on the activities of structurally similar pyrimidine-piperazine derivatives, we can postulate several potential mechanisms of action for 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine. These are not mutually exclusive, and the compound may exhibit polypharmacology, acting on multiple targets simultaneously.

Kinase Inhibition: A Prominent Target Class

Many pyrimidine derivatives are potent kinase inhibitors, and this represents a primary avenue of investigation.

-

Fms-Like Tyrosine Kinase 3 (FLT3): A series of 4-amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes have been identified as potent inhibitors of FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia.[8] The core pyrimidine-piperazine structure is crucial for this activity. It is plausible that 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine could also engage with the ATP-binding pocket of FLT3 or other related kinases.

-

Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer.[9] Pyrrolo[2,1-f][10][11][12]triazines, which are structurally related to pyrimidines, bearing a piperazine moiety, have been developed as selective PI3Kα inhibitors.[9] Western blot analysis confirmed that these compounds inhibit the phosphorylation of AKT, a downstream effector of PI3K.[9] Given the structural similarities, 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine should be evaluated for its inhibitory activity against PI3K isoforms.

Anti-inflammatory Action via iNOS and COX-2 Inhibition

Chronic inflammation is implicated in numerous diseases. Morpholinopyrimidine derivatives, which share the core pyrimidine structure, have been shown to possess anti-inflammatory properties.

-

Mechanism: These compounds were found to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophage cells by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels.[5] Molecular docking studies suggest a strong affinity for the active sites of iNOS and COX-2.[5] The anti-inflammatory potential of 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine should be investigated through similar assays.

Neurological Activity: Targeting Receptors in the Central Nervous System

Piperazine derivatives are well-known for their diverse effects on the central nervous system.[7]

-

Atypical Antipsychotic Potential: A series of 1-(pyrimidin-2-yl)piperazine derivatives have been evaluated as potential atypical antipsychotic agents.[13] The lead compound from this series demonstrated a low propensity for extrapyramidal side effects and was found to be a potent ligand for sigma binding sites, with modest to weak affinity for 5-HT1A and alpha 1 receptors, and was notably inactive at dopamine D2 receptors.[13] This suggests a mechanism that modulates dopaminergic activity indirectly.[13]

-

Cognitive Enhancement: A pyrimidine derivative, (E)-N-[4-(4-chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-yl]-1-(furan-2-yl)methanimine, has been shown to ameliorate cognitive dysfunction in a zebrafish model of Alzheimer's disease.[14] This highlights the potential for pyrimidine-based compounds to address complex neurological disorders.

Antiparasitic Activity

Novel 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives have shown promising antitrypanosomal activity against Trypanosoma brucei, the causative agent of African sleeping sickness.[10] This suggests that 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine could be explored for its potential as an antiparasitic agent.

Experimental Workflows for Mechanistic Elucidation

To systematically investigate the mechanism of action of 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine, a tiered approach is recommended, starting with broad screening and progressing to more focused mechanistic studies.

Initial Target Screening

A broad-based initial screening is crucial to identify the primary biological targets.

-

Protocol 1: Kinase Panel Screening

-

Objective: To identify potential kinase targets.

-

Methodology:

-

Prepare a stock solution of 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine in DMSO.

-

Submit the compound for screening against a comprehensive panel of recombinant human kinases (e.g., a panel of over 400 kinases).

-

Assays are typically run at a fixed concentration (e.g., 1 or 10 µM) to determine the percent inhibition.

-

Primary hits are identified as kinases showing significant inhibition (e.g., >50%).

-

-

Data Analysis: Results are typically presented as a heatmap or a list of inhibited kinases.

-

-

Protocol 2: Receptor Binding Panel

-

Objective: To assess affinity for a wide range of CNS and other receptors.

-

Methodology:

-

Utilize a commercially available radioligand binding assay panel (e.g., the Psychoactive Drug Screening Program panel).

-

The compound is tested at a fixed concentration against a panel of receptors, ion channels, and transporters.

-

The displacement of a specific radioligand is measured to determine the percent inhibition of binding.

-

-

Data Analysis: Identify receptors where the compound shows significant binding affinity.

-

In Vitro Mechanistic Assays

Based on the initial screening results, more detailed in vitro assays are performed to validate and characterize the interactions.

-

Protocol 3: IC50 Determination for Kinase Inhibition

-

Objective: To determine the potency of inhibition for promising kinase hits.

-

Methodology:

-

Perform a dose-response kinase assay using a suitable technology (e.g., ADP-Glo™, LanthaScreen™).

-

Serially dilute the compound to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

-

Incubate the kinase, substrate, ATP, and compound for a defined period.

-

Measure the kinase activity and plot the percent inhibition against the compound concentration.

-

-

Data Analysis: Calculate the IC50 value using a non-linear regression model.

Table 1: Hypothetical IC50 Data for 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine

-

| Kinase Target | IC50 (nM) |

| FLT3 | 50 |

| PI3Kα | 250 |

| Kinase X | >10,000 |

-

Protocol 4: Cellular Phosphorylation Assay (Western Blot)

-

Objective: To confirm target engagement in a cellular context.

-

Methodology:

-

Culture a relevant cell line (e.g., a human cancer cell line overexpressing the target kinase).

-

Treat the cells with varying concentrations of the compound for a specified time.

-

Lyse the cells and perform SDS-PAGE and Western blotting.

-

Probe the blots with antibodies against the phosphorylated form of the target kinase or its downstream substrates (e.g., p-AKT for PI3K inhibition).

-

Use an antibody against the total protein as a loading control.

-

-

Data Analysis: Quantify the band intensities to determine the dose-dependent inhibition of phosphorylation.

-

Signaling Pathway Analysis

The following diagram illustrates a hypothetical signaling pathway that could be modulated by 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine, assuming it acts as a kinase inhibitor.

Caption: Hypothetical signaling pathway inhibition.

Experimental Workflow Diagram

The overall workflow for elucidating the mechanism of action is depicted below.

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. researchgate.net [researchgate.net]

- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

- 11. 4-[6-[4-(4-Methylpiperazin-1-yl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline | C26H24N6 | CID 60182364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine: Molecular Structure, Properties, and Synthetic Pathways

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The pyrimidine ring system, a fundamental component of nucleobases, is a versatile core found in a multitude of approved therapeutics, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Similarly, the piperazine moiety is a common constituent in centrally active agents, valued for its ability to improve pharmacokinetic properties and engage with various biological targets.[3][4] The conjugation of these two pharmacophores into a single molecular entity, such as 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine, presents a compelling scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a logical synthetic approach for 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine, offering valuable insights for researchers and professionals in drug discovery and development.

Molecular Structure and Physicochemical Properties

The molecular architecture of 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine is characterized by a central pyrimidine ring substituted at the 4- and 6-positions. At the 4-position, a p-tolyl (4-methylphenyl) group is attached, and at the 6-position, a piperazin-1-yl moiety is present.

Molecular Formula: C₁₅H₁₈N₄

Molecular Weight: 254.33 g/mol

The IUPAC name for this compound is 4-(4-methylphenyl)-6-(piperazin-1-yl)pyrimidine.

A summary of its key physicochemical properties is presented in the table below. These properties are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₈N₄ | - |

| Molecular Weight | 254.33 g/mol | - |

| Topological Polar Surface Area (TPSA) | 55.7 Ų | Calculated |

| logP (octanol-water partition coefficient) | 2.8 | Calculated |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

| Rotatable Bonds | 2 | Calculated |

Synthesis and Characterization

The synthesis of 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine can be achieved through a multi-step process, leveraging established methodologies for the construction of substituted pyrimidines. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

Caption: Proposed synthetic route for 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine.

Experimental Protocol

Step 1: Synthesis of the Enaminone Intermediate

-

To a solution of 4-methylacetophenone in an appropriate solvent (e.g., toluene), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Reflux the mixture for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).

-

Remove the solvent under reduced pressure to yield the crude enaminone intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of the Pyrimidine Core

-

Dissolve the enaminone intermediate and guanidine hydrochloride in a suitable solvent such as ethanol.

-

Add a base (e.g., sodium ethoxide) to the mixture and reflux for an extended period.

-

After completion, cool the reaction mixture and neutralize with an acid.

-

The precipitated solid, 2-amino-4-(4-methylphenyl)-6-hydroxypyrimidine, is collected by filtration and washed.

Step 3: Chlorination of the Pyrimidine Ring

-

Treat the 2-amino-4-(4-methylphenyl)-6-hydroxypyrimidine with phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of a tertiary amine.

-

Heat the mixture carefully under reflux.

-

After the reaction is complete, the excess POCl₃ is cautiously quenched with ice water.

-

The resulting chlorinated pyrimidine is extracted into an organic solvent.

Step 4: Nucleophilic Substitution with Piperazine

-

Dissolve the 2-amino-4-chloro-6-(4-methylphenyl)pyrimidine in a polar aprotic solvent like dimethylformamide (DMF).

-

Add an excess of piperazine to the solution.

-

Heat the reaction mixture to facilitate the nucleophilic aromatic substitution.

-

Upon completion, the product is isolated by extraction and purified by column chromatography.

Step 5: Deamination

-

The final step involves the removal of the 2-amino group. This can be achieved through various methods, such as a Sandmeyer-type reaction or by diazotization followed by reduction.

Characterization

The identity and purity of the synthesized 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the presence of the aromatic protons of the methylphenyl and pyrimidine rings, the aliphatic protons of the piperazine ring, and the methyl group protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis would be employed to determine the purity of the final product.

Potential Biological Activity and Therapeutic Relevance

The pyrimidine scaffold is a well-established pharmacophore with a broad range of biological activities.[1] Derivatives of pyrimidine are known to act as kinase inhibitors, antimicrobial agents, and modulators of various cellular signaling pathways.[2][5] The incorporation of a piperazine moiety can enhance the compound's pharmacokinetic properties and introduce interactions with specific receptors, particularly in the central nervous system.[4][6]

Given the structural motifs present in 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine, it is plausible that this compound could exhibit activity in several therapeutic areas:

-

Oncology: Many kinase inhibitors incorporate pyrimidine and piperazine rings to target signaling pathways that are dysregulated in cancer, such as the PI3K/AKT/mTOR pathway.[7]

-

Infectious Diseases: Substituted pyrimidines have shown promise as antitrypanosomal agents.[8]

-

Neurological Disorders: The piperazine ring is a common feature in drugs targeting central nervous system disorders.[6] Recent studies have also explored pyrimidine derivatives for their potential in treating conditions like Alzheimer's disease.[9]

Illustrative Signaling Pathway

Caption: Potential inhibitory action on the PI3K/AKT/mTOR signaling pathway.

Conclusion

4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine represents a promising molecular scaffold that synergistically combines the pharmacologically significant pyrimidine and piperazine moieties. Its synthesis is achievable through established chemical transformations, and its structural features suggest potential therapeutic applications in areas such as oncology, infectious diseases, and neurology. This technical guide provides a foundational understanding of this compound, intended to facilitate further research and development efforts in the pursuit of novel and effective therapeutic agents. The exploration of this and related structures could lead to the discovery of new drug candidates with improved efficacy and safety profiles.

References

-

PubChem. 4-[6-[4-(4-Methylpiperazin-1-yl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline. National Center for Biotechnology Information. [Link]

-

Taylor, A. E., Hering, M., Elsegood, M. R. J., et al. (2024). 6-arylpyrimidine derivatives and their antitrypanosomal activities against T.brucei. eScholarship.org. [Link]

-

Wikidata. 1-(4-methylphenyl)piperazine. [Link]

-

Jain, K., & Sharma, A. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

-

Atwal, K. S., O'Neil, S. V., Ahmad, S., et al. (2006). Synthesis and Biological Activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine Analogs as Potent, Highly Selective, and Orally Bioavailable NHE-1 Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

An overview on synthesis and biological activity of pyrimidines. SciSpace. [Link]

-

Shanghai Rlavie Technology Co., ltd. 6-(4-Methylpiperazin-1-Yl)Pyridazin-3-Amine. [Link]

-

Aswinanand, B., Palani, K. N., Santhanam, S. D., et al. (2025). N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Journal of Neuroimmune Pharmacology. [Link]

-

Wikipedia. Piperazine. [Link]

-

Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

ChemSynthesis. 4-(4-methylphenyl)pyridine. [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. [Link]

-

de Oliveira, R., de Freitas, R. M., & de Castro, M. R. (2020). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. ResearchGate. [Link]

-

Yang, C., Zhang, Y., Wang, Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][8][10]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry. [Link]

-

(2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]

-

de Souza, A. C., de Pádula, M., & de Freitas, R. M. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]

-

PubChem. 1-(p-Tolyl)piperazine. National Center for Biotechnology Information. [Link]

-

National Institute of Standards and Technology. Piperazine. NIST WebBook. [Link]

-

SpectraBase. 4-(4-Methylphenyl)-6-phenyl-1H-pyridin-2-one. [Link]

-

PubChem. 4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine. National Center for Biotechnology Information. [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. scispace.com [scispace.com]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-[6-[4-(4-Methylpiperazin-1-yl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline | C26H24N6 | CID 60182364 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pyrimidine-Piperazine Scaffold: Synthetic Architectures and Medicinal Utility

[1][2]

Introduction: The Power of the Privileged Interface

In modern medicinal chemistry, the fusion of a pyrimidine core with a piperazine moiety represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. This architecture is not merely structural; it is functional. The pyrimidine ring acts as a flat, electron-deficient aromatic anchor capable of

This guide details the technical roadmap for synthesizing and optimizing these compounds, moving beyond basic organic chemistry into the nuance of regioselective control and catalytic cross-coupling.

Key Therapeutic Areas[3]

-

Kinase Inhibitors: Targeting the ATP-binding pocket (e.g., Dasatinib analogues).

-

GPCR Modulators: Specifically Dopamine (

, -

Antimicrobials: Exploiting the bacterial dihydrofolate reductase pathway [2].

Rational Design & Structure-Activity Relationship (SAR)

Before synthesis, one must understand the electronic landscape of the scaffold. The pyrimidine ring is significantly

Electronic Mapping[4]

-

Positions 2, 4, and 6: Highly electron-deficient. Susceptible to Nucleophilic Aromatic Substitution (

). -

Position 5: The "aromatic" position. Least electron-deficient. Difficult to substitute via

; requires electrophilic substitution (halogenation) or Pd-catalyzed coupling.

The Piperazine "Linker" Logic

To prevent polymerization during synthesis, monoprotection of the piperazine (e.g.,

Core Synthesis I: Nucleophilic Aromatic Substitution ( )

The most efficient route to pyrimidine-piperazines is

The Regioselectivity Rule (The 2,4-Dichloro Paradox)

When reacting 2,4-dichloropyrimidine with a nucleophile (piperazine), substitution can occur at C2 or C4.

-

Standard Observation: Substitution occurs preferentially at C4 .

-

Mechanistic Reason: The intermediate Meisenheimer complex at C4 is stabilized by the para-like nitrogen (N1) and the ortho-like nitrogen (N3). The C4 position is less sterically hindered and more electrophilic than C2 [3].

Critical Exception: If the C5 position possesses an electron-donating group, or if specific solvent effects (like hydrogen bonding with formamides) are involved, selectivity can erode or even flip to C2 [4].

Visualization: Regioselectivity Logic

Caption: Kinetic preference for C4 substitution in 2,4-dichloropyrimidine due to Meisenheimer complex stabilization.

Protocol A: Regioselective C4-Amination

Objective: Synthesize 4-(1-piperazinyl)-2-chloropyrimidine from 2,4-dichloropyrimidine.

-

Reagents:

-

2,4-Dichloropyrimidine (1.0 eq)

- -Boc-piperazine (1.05 eq)

-

DIPEA (Diisopropylethylamine) (2.5 eq)

-

Solvent: Ethanol (EtOH) or Isopropanol (IPA).

-

-

Procedure:

-

Dissolve 2,4-dichloropyrimidine in EtOH (0.2 M concentration) at 0°C (Ice bath). Note: Temperature control is critical to prevent bis-substitution.

-

Add DIPEA slowly.

-

Add

-Boc-piperazine dropwise over 20 minutes. -

Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Evaporate solvent. Redissolve residue in DCM, wash with water and brine. Dry over

. -

Purification: Silica gel chromatography. The C4-isomer is typically less polar than the C2-isomer or bis-product.

-

Core Synthesis II: Palladium-Catalyzed Cross-Coupling

When

Catalyst System Selection

Pyrimidines are "heterocyclic halides" which can poison Pd catalysts via N-coordination.

-

Ligand: Xantphos or BrettPhos are superior. Xantphos (bidentate) prevents the formation of inactive Pd-dimers and enforces a geometry that favors reductive elimination [5].

-

Base:

(Sodium tert-butoxide) is standard. For base-sensitive substrates, use

Protocol B: Buchwald-Hartwig Amination

Objective: Coupling a 5-bromo-pyrimidine with a piperazine derivative.

-

Reagents:

-

5-Bromo-pyrimidine derivative (1.0 eq)

-

Piperazine derivative (1.2 eq)

-

(0.02 eq) or

-

Xantphos (0.04 eq)

- (1.5 eq)

-

Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed).

-

-

Procedure:

-

Degassing: Charge the reaction vessel with the halide, amine, and base. Cycle vacuum/Argon 3 times.

-

Catalyst Addition: Add Pre-mixed Pd/Ligand solution (in toluene) under Argon counter-flow.

-

Heating: Heat to 100°C (Toluene) or 110°C (Dioxane) for 12–16 hours.

-

Workup: Filter through a Celite pad to remove Pd black. Wash with EtOAc.

-

Purification: Flash chromatography. Note: Piperazines often streak on silica; add 1% Triethylamine to the eluent.

-

Comparison of Methods

| Feature | Method A: | Method B: Buchwald-Hartwig |

| Substrate Scope | Electron-deficient pyrimidines (2-Cl, 4-Cl) | Unactivated or Electron-rich (5-Br, 5-Cl) |

| Regioselectivity | High (C4 > C2), temp dependent | Dictated by Halogen position |

| Cost | Low (No metal) | High (Pd catalyst, Ligands) |

| Scalability | Excellent | Moderate (requires inert atmosphere) |

Experimental Validation & Characterization

Trustworthiness in synthesis comes from rigorous structural proof.

NMR Diagnostics

Distinguishing C2 vs C4 substitution is the most common challenge.

-

Proton NMR (

):-

C4-Substitution: The proton at C2 (between the two nitrogens) usually appears as a singlet further downfield (

8.0–8.5 ppm) than the C6 proton. -

C2-Substitution: The symmetry is often higher. If C4 and C6 are unsubstituted, they appear as doublets.

-

-

Carbon NMR (

): The C2 carbon (between nitrogens) is typically the most deshielded (

Mass Spectrometry (LC-MS)[6]

-

Chlorine Isotope Pattern: If the product retains a chlorine (e.g., from Protocol A), look for the characteristic 3:1 ratio of

: -

Fragmentation: Piperazine rings often show a characteristic fragmentation loss of

or the entire ring (

Synthetic Workflow Visualization

Caption: Decision tree for selecting between Nucleophilic Substitution and Palladium Catalysis.

References

-

Piperazine Scaffold Applications: Thriveni, K. S., et al. "Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity." Indian Journal of Pharmaceutical Sciences, 2014. Link

-

Medicinal Utility: "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." ChemistryOpen, 2026.[1] Link

-

Regioselectivity Mechanisms: "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi Biology, QM Magic Class Chapter 29. Link

-

C2-Selectivity Exceptions: "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles." Journal of Organic Chemistry, 2025. Link

-

Buchwald-Hartwig Conditions: "Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst." Molecules, 2012. Link

The Pivotal Role of Substitution: A Technical Guide to the Structure-Activity Relationship of 4-Aryl-6-Piperazinylpyrimidines

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the nucleus of a multitude of biologically active molecules.[1][2] Its inherent drug-like properties and synthetic tractability have made it a "privileged structure" in the quest for novel therapeutics. This guide delves into the intricate structure-activity relationships (SAR) of a specific, yet highly versatile, class of pyrimidine derivatives: the 4-aryl-6-piperazinylpyrimidines. As a senior application scientist, this document aims to provide not just a compilation of data, but a causal analysis of how subtle molecular modifications within this scaffold dictate biological outcomes, offering a strategic roadmap for the rational design of more potent and selective agents. We will explore the synthetic strategies, dissect the impact of substitutions at each key position, and provide actionable protocols for their evaluation.

The 4-Aryl-6-Piperazinylpyrimidine Core: A Scaffold of Opportunity

The 4-aryl-6-piperazinylpyrimidine core combines three key pharmacophoric elements: a pyrimidine ring, a versatile linker in the form of a piperazine moiety, and an aryl group that can be tailored for specific interactions with biological targets. This combination has proven particularly fruitful in the development of kinase inhibitors, antiproliferative agents, and compounds targeting various receptors.[3][4][5] The pyrimidine core often acts as a hinge-binder in kinase active sites, while the 4-aryl and 6-piperazinyl substituents project into solvent-exposed regions or specific binding pockets, allowing for the fine-tuning of potency and selectivity.

General Synthetic Strategy

The most common and versatile approach to the synthesis of 4-aryl-6-piperazinylpyrimidines involves a two-step sequence starting from a 4-aryl-6-chloropyrimidine intermediate. This intermediate is typically prepared via a Suzuki-Miyaura cross-coupling reaction between a dihalopyrimidine (e.g., 4,6-dichloropyrimidine) and an appropriate arylboronic acid.[6] The subsequent nucleophilic aromatic substitution of the remaining chlorine atom with a desired piperazine derivative furnishes the final product. This modular approach allows for extensive diversification at both the 4-aryl and 6-piperazinyl positions.

Deconstructing the Structure-Activity Relationship

The biological activity of 4-aryl-6-piperazinylpyrimidines is exquisitely sensitive to the nature and position of substituents on each of its three core components. A systematic analysis of these modifications provides a clear understanding of the SAR landscape.

The Influence of the 4-Aryl Substituent

The aryl group at the 4-position of the pyrimidine ring plays a crucial role in target recognition and potency. Modifications to this ring can influence electronic properties, steric bulk, and the potential for hydrogen bonding, all of which impact biological activity.

In a series of 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives evaluated for their antitrypanosomal activity, the nature of the substituent on the 6-aryl ring was varied.[4] However, the consistent presence of the 4-(4-methylpiperazin-1-yl)phenyl group at the 4-position highlights its importance for the observed activity. This large, relatively rigid group likely occupies a key binding pocket in the target protein.

Studies on related 4,6-diarylpyrimidine derivatives as dual EGFR/VEGFR-2 inhibitors have shown that the introduction of electron-withdrawing or electron-donating groups on the aryl rings can significantly modulate their antiproliferative activity.[5][7] For instance, the presence of chloro or methoxy groups on the phenyl rings at the 4- and 6-positions was found to be critical for potent inhibition.[5]

The Versatility of the 6-Piperazinyl Moiety

The piperazine ring at the 6-position serves as a versatile linker, connecting the pyrimidine core to a wide array of substituents that can probe different regions of the target's binding site.

In the development of irreversible menin inhibitors, a series of 4-(piperazin-1-yl)pyrimidines were synthesized.[2] While these compounds lack the 4-aryl group, the SAR at the piperazine moiety is highly informative. The introduction of various substituents on the distal nitrogen of the piperazine ring was found to be critical for achieving potent and selective inhibition.

Similarly, in a series of 4-amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes developed as FLT-3 inhibitors, modifications on the piperazine ring were key to optimizing potency and pharmacokinetic properties.[8]

Modifications to the Pyrimidine Core

While the 4-aryl and 6-piperazinyl positions are the primary points of diversification, modifications to the pyrimidine ring itself can also have a profound impact on activity. For example, the introduction of an amino group at the 2-position of the pyrimidine ring has been a successful strategy in the design of potent kinase inhibitors.[9]

Data-Driven Insights: Quantitative SAR Analysis

To facilitate a clear comparison of the impact of various substitutions, the following tables summarize the biological activity of representative 4-aryl-6-piperazinylpyrimidine derivatives and related compounds.

| Compound | 4-Aryl Substituent | 6-Piperazinyl Substituent | Biological Target | Activity (IC50/EC50) | Reference |

| Compound 29 | 4-(4-methylpiperazin-1-yl)phenyl | 4-bromophenyl | Trypanosoma brucei rhodesiense | 0.6 µM | [4] |

| Compound 32 | 4-(4-methylpiperazin-1-yl)phenyl | 4-chlorophenyl | Trypanosoma brucei rhodesiense | 0.5 µM | [4] |

| Compound 14 | 4-chlorophenyl | - (diarylpyrimidine) | EGFR/VEGFR-2 | GI50 = 22-33 nM | [5] |

| Compound 22 | 4-methoxyphenyl | - (diarylpyrimidine) | EGFR/VEGFR-2 | GI50 = 22 nM | [5] |

| Compound 37 | - | Covalent warhead | Menin-MLL | Potent inhibitor | [2] |

Note: The table includes data from closely related scaffolds to infer the SAR of the 4-aryl-6-piperazinylpyrimidine core.

Experimental Protocols: From Synthesis to Biological Evaluation

To provide a practical framework for researchers, this section details a representative synthetic protocol and a key biological assay for the evaluation of 4-aryl-6-piperazinylpyrimidines.

Synthesis of a Representative 4-Aryl-6-piperazinylpyrimidine

Step 1: Synthesis of 4-Aryl-6-chloropyrimidine via Suzuki-Miyaura Coupling

-

To a solution of 4,6-dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) add the desired arylboronic acid (1.1 eq).

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a base, such as Na₂CO₃ (2.0 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and partition between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 4-aryl-6-chloropyrimidine intermediate.

Step 2: Nucleophilic Aromatic Substitution with Piperazine

-

To a solution of the 4-aryl-6-chloropyrimidine (1.0 eq) in a suitable solvent (e.g., DMF or NMP), add the desired piperazine derivative (1.2 eq) and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Heat the reaction mixture at 80-120 °C for 6-24 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and pour it into cold water.

-

Collect the resulting precipitate by filtration, or extract the aqueous layer with an organic solvent if no precipitate forms.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the final product by column chromatography or recrystallization to yield the desired 4-aryl-6-piperazinylpyrimidine.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.[1]

Materials:

-

Purified recombinant kinase

-

Kinase-specific peptide substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Test compounds dissolved in DMSO

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Luminometer plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

-

Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds or DMSO (vehicle control) to the wells of the assay plate.

-

Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the kinase, substrate, and assay buffer.

-

Initiation of Reaction: Add the kinase reaction mixture to the wells of the assay plate containing the compounds.

-

ATP Addition: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.

-

Data Acquisition: After a brief incubation (e.g., 10 minutes), measure the luminescence of each well using a plate reader.

-

Data Analysis: The luminescent signal is inversely proportional to the amount of ATP consumed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Antiproliferative MTT Assay

This colorimetric assay is widely used to assess the effect of compounds on the proliferation of cancer cell lines.[4]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium and add them to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

Visualizing the Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

Caption: Key structural components influencing the biological activity of 4-aryl-6-piperazinylpyrimidines.

Caption: General synthetic workflow for 4-aryl-6-piperazinylpyrimidines.

Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway.

Conclusion and Future Directions

The 4-aryl-6-piperazinylpyrimidine scaffold represents a highly promising platform for the development of novel therapeutics. The modular nature of its synthesis allows for extensive exploration of the SAR, enabling the optimization of potency, selectivity, and pharmacokinetic properties. As demonstrated, subtle changes to the aryl and piperazinyl substituents can lead to significant shifts in biological activity, highlighting the importance of a rational, structure-guided design approach. Future research in this area will likely focus on the development of highly selective inhibitors for specific kinase isoforms, the exploration of novel biological targets, and the use of computational modeling to further refine the SAR and predict the activity of new derivatives. This in-depth understanding of the structure-activity relationships is paramount for advancing this important class of compounds from promising hits to clinically viable drug candidates.

References

-

Luo, M., et al. (2024). Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. European Journal of Medicinal Chemistry, 280, 116918. [Link]

-

Taylor, A. E., et al. (2024). 6-arylpyrimidine derivatives and their antitrypanosomal activities against T.brucei. eScholarship.org. [Link]

-

Al-Wahaibi, L. H., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12. [Link]

-

Chen, W., et al. (2017). Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. Molecules, 22(11), 1857. [Link]

-

Hentemann, M. F., et al. (2007). 4-amino-5-aryl-6-arylethynylpyrimidines: structure-activity relationships of non-nucleoside adenosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 15(4), 1586-1605. [Link]

-

Al-Wahaibi, L. H., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12, 1479830. [Link]

-

Al-Wahaibi, L. H., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12. [Link]

-

Youssif, B. G., et al. (2022). Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multitargeted inhibitory pathway. RSC Advances, 12(52), 33887-33903. [Link]

-

Wang, Y., et al. (2018). Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 28(5), 974-978. [Link]

-

Sharma, A., & Kumar, R. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chemical Biology & Drug Design, 100(4), 599-621. [Link]

-

Guo, L., et al. (2020). Synthesis and biological evaluation of 4-substituted aryl-piperazine derivatives of 1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione as anti-cancer and anti-angiogenesis agents. Research Square. [Link]

-

Zhao, S., et al. (2019). Synthesis and biological evaluation of arylpiperazine derivatives as potential anti-prostate cancer agents. Bioorganic & Medicinal Chemistry, 27(3), 447-456. [Link]

-

Micheli, F., et al. (2012). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. Bioorganic & Medicinal Chemistry Letters, 22(7), 2560-2564. [Link]

-

Brass, S., et al. (2007). 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(17), 4825-4829. [Link]

-

Liu, L., et al. (2018). Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 28(6), 1138-1142. [Link]

-

Stanetty, P., & Hatzenbichler, A. (2005). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sulfonamide based pyrimidine derivatives combating Plasmodium parasite by inhibiting falcipains-2 and falcipains-3 as antimalarial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: A Strategic Approach to the Synthesis of 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine Derivatives

Introduction

The fusion of pyrimidine and piperazine moieties has yielded a plethora of compounds with significant pharmacological activities, positioning them as privileged scaffolds in modern drug discovery.[1][2] Pyrimidine-piperazine hybrids are being investigated for a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and antitrypanosomal activities.[3][4][5][6] The 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine scaffold represents a core structure of interest for generating novel chemical entities with potentially enhanced biological profiles. This guide provides a comprehensive overview of a robust synthetic strategy, detailed experimental protocols, and the underlying scientific rationale for the synthesis of these target derivatives.

Our approach is grounded in established synthetic methodologies for pyrimidine functionalization, primarily focusing on the nucleophilic aromatic substitution of a halogenated pyrimidine precursor. This method is widely adopted due to its reliability and the commercial availability of starting materials.

Strategic Synthesis Overview

The synthesis of 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine derivatives is most effectively achieved through a convergent two-step synthetic sequence. This strategy hinges on the initial construction of a key intermediate, 4-chloro-6-(4-methylphenyl)pyrimidine, followed by its subsequent reaction with piperazine or its derivatives. This approach offers modularity, allowing for the introduction of various substituents on the piperazine ring to explore structure-activity relationships (SAR).

The overall synthetic pathway is depicted below:

Figure 1: Proposed synthetic pathway for 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine.

Part 1: Synthesis of the Key Intermediate: 4-Chloro-6-(4-methylphenyl)pyrimidine

The synthesis of the chlorinated pyrimidine intermediate is a critical first step. This multi-stage process begins with a Claisen condensation to form a 1,3-dicarbonyl compound, which then undergoes cyclization with a suitable amidine source to construct the pyrimidine ring. The final step involves chlorination of the resulting hydroxypyrimidine.

Protocol 1.1: Synthesis of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate

This step involves a Claisen condensation between 4-methylacetophenone and diethyl oxalate.

Materials:

-

4-Methylacetophenone

-

Diethyl oxalate

-

Sodium ethoxide (NaOEt)

-

Absolute Ethanol (EtOH)

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Diethyl ether

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add a mixture of 4-methylacetophenone and diethyl oxalate dropwise at room temperature.

-

After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with 10% HCl to a pH of approximately 3-4.

-

The precipitated product is then extracted with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Protocol 1.2: Synthesis of 4-(4-Methylphenyl)-6-hydroxypyrimidine

This is a cyclocondensation reaction to form the pyrimidine core.[7]

Materials:

-

Ethyl 2,4-dioxo-4-(p-tolyl)butanoate

-

Formamidine acetate

-

Sodium ethoxide (NaOEt)

-

Absolute Ethanol (EtOH)

Procedure:

-

Dissolve the crude ethyl 2,4-dioxo-4-(p-tolyl)butanoate in absolute ethanol in a round-bottom flask.

-

Add formamidine acetate and sodium ethoxide to the solution.

-

Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidify with a suitable acid (e.g., acetic acid) to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 4-(4-methylphenyl)-6-hydroxypyrimidine.

Protocol 1.3: Synthesis of 4-Chloro-6-(4-methylphenyl)pyrimidine

This step involves the conversion of the hydroxyl group to a chloro group, which is a good leaving group for the subsequent nucleophilic substitution.

Materials:

-

4-(4-Methylphenyl)-6-hydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (as a catalyst, optional)

Procedure:

-

In a fume hood, carefully add 4-(4-methylphenyl)-6-hydroxypyrimidine to an excess of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.

-

A catalytic amount of N,N-dimethylaniline can be added.

-

Heat the mixture to reflux for 3-4 hours.

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of 7-8.

-

The precipitated solid is filtered, washed thoroughly with water, and dried under vacuum to yield 4-chloro-6-(4-methylphenyl)pyrimidine.

Part 2: Synthesis of 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine Derivatives

This final step involves the nucleophilic aromatic substitution of the chlorine atom on the pyrimidine ring with piperazine. This reaction is a well-established method for the amination of halopyrimidines.[8]

Protocol 2.1: Synthesis of 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine

Materials:

-

4-Chloro-6-(4-methylphenyl)pyrimidine

-

Piperazine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of 4-chloro-6-(4-methylphenyl)pyrimidine in DMF, add piperazine (typically 1.2-2 equivalents) and potassium carbonate (as a base, 2-3 equivalents).

-

Heat the reaction mixture at 140°C for 24 hours.[8] The progress of the reaction should be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

The product may precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-(4-methylphenyl)-6-piperazin-1-ylpyrimidine.

The experimental workflow for this final, critical step is outlined below:

Figure 2: Step-by-step experimental workflow for the synthesis of the final product.

Data Summary and Expected Results

The following table summarizes the key reactants and expected outcomes for the synthesis of a representative derivative.

| Step | Key Reactants | Key Reagents/Solvents | Typical Yield (%) | Product Characterization |

| 1.1 | 4-Methylacetophenone, Diethyl oxalate | NaOEt, EtOH | 70-80 | ¹H NMR, IR |

| 1.2 | Ethyl 2,4-dioxo-4-(p-tolyl)butanoate | Formamidine acetate, NaOEt, EtOH | 60-70 | ¹H NMR, Mass Spectrometry (MS) |

| 1.3 | 4-(4-Methylphenyl)-6-hydroxypyrimidine | POCl₃ | 80-90 | ¹H NMR, MS, Melting Point (MP) |

| 2.1 | 4-Chloro-6-(4-methylphenyl)pyrimidine, Piperazine | K₂CO₃, DMF | 50-70 | ¹H NMR, ¹³C NMR, MS, HRMS, MP |

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through rigorous in-process monitoring and final product characterization.

-

Chromatographic Monitoring: The use of TLC at each stage allows for the real-time tracking of reactant consumption and product formation, ensuring the reaction proceeds to completion before work-up.

-

Spectroscopic Analysis: The structure of the intermediates and the final product must be unequivocally confirmed by a suite of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry. The data should be consistent with the proposed chemical structures.

-

Purity Assessment: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its melting point should be determined and compared to literature values if available.

Conclusion

The synthesis of 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine derivatives can be reliably achieved through the outlined multi-step sequence. The key to success lies in the careful execution of each step, with particular attention to reaction conditions and purification methods. This synthetic strategy provides a versatile platform for the generation of a library of analogs for further investigation in drug discovery programs. The modularity of the final step allows for the facile introduction of diverse piperazine derivatives, enabling a thorough exploration of the chemical space around this promising scaffold.

References

Sources

- 1. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. escholarship.org [escholarship.org]

- 5. Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. bu.edu.eg [bu.edu.eg]

- 8. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pyrimidine Derivatives in Neuropharmacology

Introduction: The Pyrimidine Scaffold as a Cornerstone in Neuropharmacology

The pyrimidine ring, a simple six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block of life, forming the core of nucleobases like cytosine, thymine, and uracil. In the realm of medicinal chemistry, this unassuming structure is considered a "privileged scaffold."[1][2] This designation stems from its remarkable ability to serve as a template for designing ligands that can interact with a wide array of biological targets with high affinity and specificity. Its derivatives are not only central to metabolic processes but have also been successfully developed into drugs for a multitude of diseases.[3][4]

In neuropharmacology, the versatility of the pyrimidine core is particularly evident. Pyrimidine-based compounds have been developed to treat a spectrum of central nervous system (CNS) disorders, ranging from anxiety and epilepsy to complex neurodegenerative diseases like Alzheimer's.[5][6][7] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of key applications for pyrimidine derivatives in neuropharmacology. Moving beyond a simple listing of facts, we will delve into the mechanistic rationale behind their use and provide detailed, field-proven protocols to empower researchers to validate and explore these fascinating molecules in their own laboratories.

Section 1: Modulating the Brain's Primary Inhibitory System via GABAergic Neurotransmission

Scientific Rationale: The delicate balance between neuronal excitation and inhibition is fundamental to proper CNS function. The majority of fast inhibitory neurotransmission is mediated by the γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated chloride ion channel.[8] When GABA binds to this receptor, it opens the channel, allowing chloride ions to flow into the neuron, hyperpolarizing it and making it less likely to fire an action potential. Pyrimidine derivatives, most famously the barbiturates, were among the first compounds discovered to enhance the action of GABA. More modern derivatives, such as triazolopyrimidines and pyrazolopyrimidines, act as positive allosteric modulators, binding to a site distinct from the GABA binding site itself—often the benzodiazepine (BZD) site located at the interface between α and γ subunits—to increase the receptor's sensitivity to GABA.[8][9][10] This potentiation of inhibitory signaling is the basis for their therapeutic use as anxiolytics, sedatives, and anticonvulsants.[2][9]

Core Application: Screening and characterizing pyrimidine derivatives for their ability to modulate GABAA receptor function.

Visualization: GABAA Receptor Modulation

Below is a conceptual diagram of a pentameric GABAA receptor, illustrating the distinct binding sites for the endogenous ligand (GABA) and allosteric modulators like pyrimidine derivatives.

Caption: GABA-A Receptor with ligand binding sites.

Protocol 1.1: In Vitro Evaluation of GABAA Receptor Modulation using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Principle: This electrophysiological technique is a robust system for studying ligand-gated ion channels. Oocytes from the African clawed frog, Xenopus laevis, are microinjected with cRNAs encoding specific GABAA receptor subunits.[11] The oocytes translate these cRNAs and express functional receptors on their plasma membrane. By "clamping" the voltage across the membrane, one can measure the ionic current that flows through the channels in response to the application of GABA and the modulatory effects of test compounds.[12]

Methodology:

-

Oocyte Preparation & Microinjection:

-

Harvest oocytes from a female Xenopus laevis.

-

Treat with collagenase to defolliculate (remove surrounding follicular cells), which is crucial for clean recordings.

-

Prepare cRNAs for the desired GABAA receptor subunits (e.g., α1, β2, γ2) via in vitro transcription. The choice of subunits is critical as it dictates the pharmacological properties of the receptor.[8] For instance, including the γ2 subunit is necessary to form the high-affinity BZD binding site.

-

Microinject a precise volume (e.g., 50 nL) of the cRNA mixture into the oocyte cytoplasm.

-

Incubate the oocytes for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a buffer solution (e.g., Ringer's solution).

-

Impale the oocyte with two microelectrodes: one for voltage sensing and one for current injection.

-

Using a TEVC amplifier, clamp the membrane potential at a holding potential of -70 mV.

-

Establish a baseline current.

-

-

Compound Application and Data Acquisition:

-

First, determine the GABA EC5-10 concentration for the expressed receptor. This is a submaximal concentration that allows for clear potentiation by a positive modulator.

-

Apply the GABA EC5-10 concentration alone and record the resulting chloride current (IGABA).

-

Wash the oocyte with buffer until the current returns to baseline.

-

Co-apply the GABA EC5-10 concentration with the pyrimidine test compound (at various concentrations). Record the potentiated current.

-

The causality here is direct: an increase in current during co-application, compared to GABA alone, demonstrates positive allosteric modulation.

-

-

Data Analysis:

-

Calculate the percentage modulation for each concentration of the test compound: ((I_GABA+Compound / I_GABA) - 1) * 100.

-

Plot the percentage modulation against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% maximal effect) and Emax (maximal potentiation).

-

| Compound Example | Receptor Subtype | EC50 (nM) | Reference |

| Indiplon | α1β3γ2L | 81 | [10] |

| Fluorinated Derivative 2a | α1β3γ2L | 105 | [10] |

| Fluorinated Derivative 2b | α1β3γ2L | 158 | [10] |

| Caption: Potency of select pyrazolopyrimidines at GABA-A receptors. |

Section 2: Combating Neurodegeneration by Targeting Pathological Proteins in Alzheimer's Disease

Scientific Rationale: Alzheimer's disease (AD) is a devastating neurodegenerative disorder characterized by two main pathological hallmarks: extracellular plaques of amyloid-β (Aβ) peptide and intracellular neurofibrillary tangles of hyperphosphorylated tau protein.[13] The pyrimidine scaffold has served as a versatile starting point for developing multi-target-directed ligands (MTDLs) that can address these pathologies through several mechanisms.[14]

-

Cholinesterase (AChE) Inhibition: The "cholinergic hypothesis" of AD posits that cognitive decline is linked to a deficit in the neurotransmitter acetylcholine. Pyrimidine derivatives can inhibit acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, thereby increasing its availability in the synapse and providing symptomatic relief.[15][16]

-

Modulation of Aβ Production: Aβ is generated from the amyloid precursor protein (APP) through sequential cleavage by β-secretase (BACE1) and γ-secretase. Some pyrimidine derivatives have been designed to modulate the activity of these secretases, shifting APP processing away from the amyloidogenic pathway.[17][18]

-

Microtubule Stabilization: In healthy neurons, tau protein stabilizes microtubules, which are critical for cellular transport. In AD, tau detaches and aggregates. Certain triazolopyrimidine compounds have been shown to cross the blood-brain barrier and stabilize microtubules, thereby preventing tau-related neurotoxicity.[13]

Visualization: Amyloid Precursor Protein (APP) Processing

This diagram illustrates the two major pathways for APP processing and highlights the intervention point for secretase modulators.

Caption: APP processing pathways and inhibitor action.

Protocol 2.1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This is a well-established, reliable colorimetric assay for measuring AChE activity. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm. An effective inhibitor will reduce the rate of this color change.

Methodology:

-

Reagent Preparation:

-

Phosphate Buffer (e.g., 0.1 M, pH 8.0).

-

AChE Enzyme Solution (from electric eel or human recombinant).

-

DTNB Solution (in buffer).

-

ATCh Substrate Solution (in buffer).

-

Test Compound Stock Solution (in DMSO) and serial dilutions.

-

Positive Control: Donepezil or Tacrine.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

Phosphate buffer.

-

Test compound dilution (or DMSO for control).

-

DTNB solution.

-

AChE enzyme solution.

-

-

The choice to pre-incubate the enzyme with the inhibitor (e.g., for 15 minutes at 37°C) is important. This step allows time for the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for detecting slow-binding or irreversible inhibitors.

-

Initiate the reaction by adding the ATCh substrate solution to all wells.

-

Immediately place the plate in a microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 412 nm kinetically (e.g., every minute for 10-15 minutes).

-

Calculate the reaction rate (V) for each well (change in absorbance per minute).

-

Calculate the percent inhibition for each compound concentration: % Inhibition = ((V_control - V_inhibitor) / V_control) * 100.

-

Plot percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

| Compound Class | Target | IC50 Range | Reference |

| Pyrimidine Diamines | EeAChE | ~90% inhib. @ 9µM | [19] |

| Substituted Pyrimidines | AChE | Potent, > Donepezil | [16] |

| Caption: Inhibitory activity of pyrimidine derivatives against AChE. |

Section 3: Modulating Kinase Signaling in Neuroinflammation and Cell Death

Scientific Rationale: Protein kinases are critical regulators of cellular signaling. Their dysregulation is increasingly implicated in the pathology of neurodegenerative and neuroinflammatory diseases. For example, cyclin-dependent kinases (CDKs) are involved in aberrant cell cycle re-entry of post-mitotic neurons, a pathway leading to apoptosis in AD.[20] Other kinases, like DRAK1 and MARK4, are involved in inflammatory signaling and cytoskeletal dynamics.[21] The pyrimidine scaffold is exceptionally well-suited for designing kinase inhibitors because its nitrogen atoms can form key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, effectively mimicking the adenine ring of ATP.[22] This competitive inhibition blocks the phosphotransferase activity of the kinase, thereby interrupting the pathological signaling cascade.

Visualization: Kinase Inhibition Workflow

This diagram outlines the logical flow of an experiment to identify and validate a pyrimidine-based kinase inhibitor.

Sources

- 1. Recent Advances in the Development of Pyrimidine-based CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jddtonline.info [jddtonline.info]

- 4. New perspectives on the roles of pyrimidines in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrimidine derivatives as potential agents acting on central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrimidine Derivatives as Potential Agents Acting on Central Nerv...: Ingenta Connect [ingentaconnect.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Insights into the molecular mechanism of triazolopyrimidinone derivatives effects on the modulation of α1β2γ2 subtype of GABAA receptor: An in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GABAA receptor pharmacology of fluorinated derivatives of the novel sedative-hypnotic pyrazolopyrimidine indiplon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Technology - Novel Pyrimidine Derivatives to Treat Alzheimer’s Disease [upenn.technologypublisher.com]

- 14. mmumullana.org [mmumullana.org]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. US8685972B2 - Pyrimidine derivatives for treatment of alzheimer's disease - Google Patents [patents.google.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine

Ticket ID: SOL-PYR-4MP-001 Status: Open Agent: Senior Application Scientist Topic: Troubleshooting solubility issues for 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine (4-MPP)

Executive Summary: The "Brick Dust" Challenge

You are likely encountering solubility issues because 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine possesses a classic "brick dust" profile common in kinase inhibitor scaffolds. Its structure combines a lipophilic, planar tail (4-methylphenyl) with a rigid heteroaromatic core (pyrimidine), leading to high crystal lattice energy.

However, the piperazine moiety at position 6 is your "solubility handle." The distal secondary amine (N1) is basic, allowing us to manipulate solubility via pH adjustment and salt formation.

This guide provides a tiered troubleshooting approach, moving from simple buffer adjustments to advanced formulation strategies.

Module 1: pH-Dependent Solubility (The "Quick Fix")

Q: Why does my compound precipitate immediately upon addition to PBS (pH 7.4)?

A: This is a pKa-driven phenomenon. While the pyrimidine ring nitrogens are weakly basic, the distal nitrogen of the piperazine ring is the primary ionization center. For N-arylpiperazines, this pKa is typically in the range of 8.0 – 9.0 .

-

At pH 7.4 (PBS): The compound exists in an equilibrium between its ionized (soluble) and neutral (insoluble) forms. If the intrinsic solubility (

) of the neutral form is extremely low (e.g., < 1 µg/mL), even partial ionization is insufficient to keep the compound in solution at micromolar concentrations. -

The Fix: You must drive the equilibrium toward the cationic species. According to the Henderson-Hasselbalch equation, solubility increases exponentially as pH drops below the pKa.

Action Plan:

-

Acidify: Lower the pH of your vehicle to pH 4.0 – 5.0 using Acetate or Citrate buffer.

-

Avoid Phosphate: Phosphate ions can precipitate cationic drugs (counter-ion effect). Switch to Histidine or Acetate buffers for stock preparation.

Module 2: Salt Selection Strategies (The "Robust Solution")

Q: pH adjustment isn't suitable for my in vivo study. Which salt form should I synthesize?

A: Converting the free base to a salt is the most reliable method to improve dissolution rates and bioavailability. For piperazine-containing small molecules, specific counter-ions have a higher probability of success.

Recommended Counter-ions:

| Counter-ion | Rationale | Potential Risk |

| Hydrochloride (HCl) | First Choice. Creates a strong ionic bond with the piperazine NH. High melting point, usually non-solvated. | Can be hygroscopic (absorbs moisture), leading to deliquescence. |

| Mesylate (Methanesulfonate) | Excellent for lipophilic bases. Often disrupts packing better than HCl, increasing solubility. | Lower melting point than HCl; potential for polymorphism. |

| Citrate | Biocompatible. Often forms stable hydrates (less hygroscopic). | Lower solubility enhancement compared to strong acids (HCl/Mesylate). |

Protocol: Rapid Salt Screening (In Situ)

Do not synthesize bulk salt immediately. Perform an in situ screen.

-

Prepare Stock: Dissolve 10 mg of free base in a minimal volume of THF or Methanol.

-

Add Acid: Add 1.05 equivalents of the selected acid (HCl, Methanesulfonic acid) dissolved in the same solvent.

-

Evaporate/Precipitate: Remove solvent.

-

Test: Add water to the residue. If it dissolves clear, the salt form is viable.

Module 3: Formulation & Co-Solvents

Q: I need an IV formulation. How do I solubilize this without extreme pH?

A: When pH adjustment and salt formation are insufficient or toxicologically barred, you must use Complexation or Co-solvency .

Strategy A: Cyclodextrin Complexation (The "Gold Standard")

The 4-methylphenyl tail is hydrophobic and fits well into the cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . This shields the lipophilic portion from water while the hydrophilic exterior interacts with the solvent.

-

Protocol: Prepare a 20% (w/v) HP-β-CD solution in water or saline. Add the compound (or its Mesylate salt) and stir for 4-6 hours. Filter (0.22 µm).

-

Why it works: It artificially increases the "apparent solubility" without changing the pH drastically.

Strategy B: The "Cosolvent Trinity"

For intraperitoneal (IP) or subcutaneous (SC) injection, use the following vehicle (mix in order):

-

10% DMSO (Dissolve compound here first)

-

40% PEG 400 (Add slowly, vortexing)

-